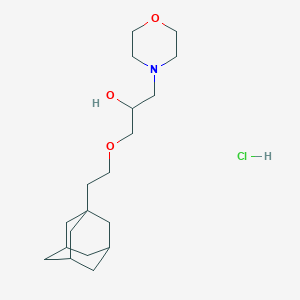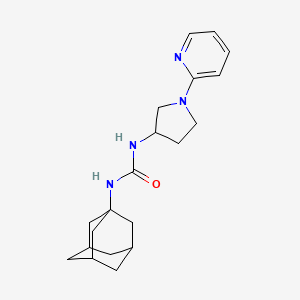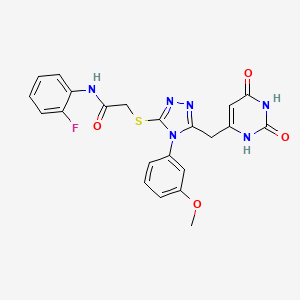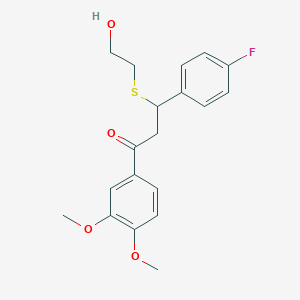![molecular formula C15H13N5OS3 B2438232 N-(7-甲基苯并[1,2-d:3,4-d']双噻唑-2-基)-4-丙基-1,2,3-噻二唑-5-甲酰胺 CAS No. 1203046-67-6](/img/structure/B2438232.png)
N-(7-甲基苯并[1,2-d:3,4-d']双噻唑-2-基)-4-丙基-1,2,3-噻二唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-methylbenzo[1,2-d3,4-d’]bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound that features a unique structure combining benzo[1,2-d:3,4-d’]bis(thiazole) and thiadiazole moieties
科学研究应用
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Medicine: : The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: : It can be used in the development of new materials for electronic devices, such as organic semiconductors and light-emitting diodes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[1,2-d3,4-d’]bis(thiazole) core: This can be achieved through the cyclization of appropriate dithiocarbamate precursors under oxidative conditions.
Introduction of the methyl group: Methylation of the benzo[1,2-d:3,4-d’]bis(thiazole) core can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the thiadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a carboxylic acid derivative.
Coupling of the two moieties: The final step involves the coupling of the benzo[1,2-d:3,4-d’]bis(thiazole) and thiadiazole moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[1,2-d:3,4-d’]bis(thiazole) core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
4-Iodobenzoic acid: This compound shares some structural similarities but lacks the complex fused ring system of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide.
Transfluthrin: Although structurally different, it shares some functional similarities in terms of its interaction with molecular targets.
Uniqueness: N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its complex fused ring system, which imparts distinct electronic properties and biological activities. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS3/c1-3-4-9-13(24-20-19-9)14(21)18-15-17-8-5-6-10-11(12(8)23-15)16-7(2)22-10/h5-6H,3-4H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGLLSVWPJXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2438151.png)
![2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2438152.png)


![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride](/img/structure/B2438157.png)


![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2438161.png)

![4-propionyl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2438165.png)
![6-(4-Chlorophenyl)-2-[1-(oxolane-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2438166.png)
![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide](/img/structure/B2438168.png)
![ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2438170.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2438171.png)
